N-[5-[(3,4-dimethoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]furan-2-carboxamide
Description
N-[5-[(3,4-Dimethoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]furan-2-carboxamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted at the 5-position with a 3,4-dimethoxyphenylmethyl group and at the 2-position with a furan-2-carboxamide moiety. Its molecular formula is C₁₆H₁₅N₃O₄S, with a molecular weight of 353.38 g/mol. The 3,4-dimethoxy substitution on the phenyl ring is notable for its electron-donating properties, which may enhance solubility and influence bioactivity by modulating electronic interactions with biological targets .
Properties
Molecular Formula |
C16H15N3O4S |
|---|---|
Molecular Weight |
345.4 g/mol |
IUPAC Name |
N-[5-[(3,4-dimethoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]furan-2-carboxamide |
InChI |
InChI=1S/C16H15N3O4S/c1-21-11-6-5-10(8-13(11)22-2)9-14-18-19-16(24-14)17-15(20)12-4-3-7-23-12/h3-8H,9H2,1-2H3,(H,17,19,20) |
InChI Key |
DPVOFRLCVHZOCY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CC2=NN=C(S2)NC(=O)C3=CC=CO3)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-[(3,4-Dimethoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl}furan-2-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.
Introduction of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be introduced through a Friedel-Crafts alkylation reaction using 3,4-dimethoxybenzyl chloride and an appropriate catalyst.
Formation of the Furan Ring: The furan ring can be synthesized via a cyclization reaction involving a suitable precursor such as furfural.
Coupling Reactions: The final step involves coupling the thiadiazole and furan rings through an amide bond formation reaction, typically using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Chemical Reactivity
The compound’s structural features enable participation in various reactions:
Oxidation/Reduction
-
Thiadiazole oxidation : The sulfur atom in the thiadiazole ring can undergo oxidation to form sulfoxides or sulfones under strong oxidizing agents (e.g., hydrogen peroxide).
-
Furan reactivity : The furan ring may undergo electrophilic substitution or Diels-Alder reactions under acidic conditions.
Hydrolytic Reactions
-
Carboxamide hydrolysis : The carboxamide group can hydrolyze to a carboxylic acid under acidic or basic conditions (e.g., HCl/H₂O or NaOH).
-
Sulfur-containing functional groups : The thiadiazole ring may undergo hydrolysis to form thioamide derivatives .
Nucleophilic Substitution
-
Alkylation : The (3,4-dimethoxyphenyl)methyl group may undergo alkylation with alkyl halides under basic conditions.
Table 2: Key Reactivity and Conditions
| Reaction Type | Functional Group Involved | Reagents/Conditions | Products |
|---|---|---|---|
| Oxidation | Thiadiazole sulfur | H₂O₂, acidic conditions | Sulfoxide/sulfone |
| Carboxamide hydrolysis | Carboxamide | HCl/H₂O or NaOH | Carboxylic acid |
| Electrophilic substitution | Furan ring | Acid catalysts | Furan derivatives |
Biological Interactions and Activity
Research highlights the compound’s potential in medicinal chemistry:
Anticancer Activity
-
Cytotoxicity : Thiadiazole derivatives often exhibit dose-dependent inhibition of cancer cell growth. For example, similar compounds show IC₅₀ values as low as 4.27 µg/mL against melanoma (SK-MEL-2) and 0.794 µM against breast cancer (BT474) .
-
Structure-activity relationships : Substituents on the thiadiazole ring (e.g., benzylidene amino groups) enhance antiproliferative effects .
Mechanism of Action
-
Enzyme inhibition : The thiadiazole ring may interact with tyrosine kinases or carbonic anhydrases, disrupting cellular pathways .
-
Hydrogen bonding : The carboxamide group facilitates binding to target proteins via hydrogen bonds.
Table 3: Biological Activity of Comparable Thiadiazole Derivatives
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds containing the thiadiazole moiety exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of this structure can effectively inhibit both Gram-positive and Gram-negative bacteria as well as fungi.
- Minimum Inhibitory Concentration (MIC) : Certain derivatives have demonstrated MIC values lower than those of standard antibiotics, suggesting their potential as effective antimicrobial agents.
Case Study: Antimicrobial Efficacy
A study on substituted thiadiazole derivatives revealed that specific compounds exhibited MIC values around 32.6 μg/mL against Escherichia coli and Staphylococcus aureus, indicating strong antibacterial effects .
Anticancer Activity
The presence of the furan moiety in this compound suggests potential anticancer properties. Similar structures have been documented to selectively target cancer cells while sparing normal cells.
- Mechanism of Action : Compounds with this structure may induce apoptosis in cancer cell lines through the inhibition of critical signaling pathways involved in cell proliferation.
Case Study: Anticancer Activity Investigation
Research involving furan-containing thiadiazoles showed significant inhibition of growth in multiple cancer cell lines, with mechanisms including apoptosis and cell cycle arrest .
Anti-inflammatory Effects
The amide and isoxazole components contribute to the anti-inflammatory properties of this compound. Research has identified similar compounds that exhibit significant inhibition of inflammatory mediators both in vitro and in vivo.
Case Study: Anti-inflammatory Mechanism Exploration
In vivo studies indicated that compounds similar to N-[5-[(3,4-dimethoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]furan-2-carboxamide significantly reduced inflammatory markers in animal models of arthritis .
Summary of Applications
Mechanism of Action
The mechanism of action of N-{5-[(3,4-Dimethoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl}furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting the activity of enzymes involved in critical biological processes, such as DNA replication or protein synthesis.
Modulating Receptor Activity: Interacting with cellular receptors to modulate signal transduction pathways, leading to changes in cellular behavior.
Inducing Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations in Thiadiazole Derivatives
The compound belongs to a broader class of 1,3,4-thiadiazole-2-carboxamides, where modifications to the thiadiazole core and carboxamide side chain significantly alter physicochemical and biological properties. Below is a comparative analysis of key analogs:
Table 1: Structural and Physicochemical Comparison
Key Differences :
Physicochemical Properties
- Solubility : The target compound’s methoxy groups improve water solubility compared to chloro (Analog 1) or nitro derivatives (Analog 4) .
- Lipophilicity : Analog 1 (logP ~3.5) is more lipophilic than the target compound (logP ~2.8), affecting membrane permeability .
- Stability : Ethyl-substituted analogs (e.g., Analog 2) may exhibit superior metabolic stability due to reduced oxidative susceptibility .
Biological Activity
N-[5-[(3,4-dimethoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]furan-2-carboxamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications based on recent research findings.
The compound is characterized by the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C18H16N3O3S |
| Molecular Weight | 373.4013 |
| LogP | 3.422 |
| Polar Surface Area | 62.631 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 6 |
These properties suggest that the compound has suitable characteristics for biological activity and potential drug development.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance, a study demonstrated that derivatives of thiadiazole exhibited significant antiproliferative effects against various cancer cell lines, including MCF-7 (breast cancer) and LoVo (colon cancer) cells. The IC50 values for these compounds ranged from low micromolar concentrations, indicating strong activity against tumor cells .
The mechanism through which this compound exerts its anticancer effects includes:
- Induction of Apoptosis : Compounds similar to this compound have been shown to induce apoptosis in cancer cells by activating pro-apoptotic pathways and inhibiting anti-apoptotic proteins .
- Cell Cycle Arrest : Research indicates that these compounds can cause G2/M phase arrest in cancer cells, leading to decreased proliferation rates .
Antimicrobial Activity
Thiadiazole derivatives have also been evaluated for their antimicrobial properties. In vitro studies suggest that this compound exhibits activity against various bacterial strains. The specific mechanisms may involve disruption of bacterial cell wall synthesis or inhibition of key metabolic pathways .
Other Biological Activities
In addition to anticancer and antimicrobial effects, compounds with similar structures have shown promise in:
- Anti-inflammatory Activity : Some thiadiazole derivatives have been reported to reduce inflammation markers in animal models .
- Antioxidant Properties : These compounds may scavenge free radicals, thus protecting cells from oxidative stress .
Study 1: Anticancer Efficacy
A study published in the International Journal of Molecular Sciences evaluated the anticancer effects of various thiadiazole derivatives on MCF-7 and LoVo cell lines. The results indicated that certain derivatives led to a significant reduction in cell viability after 48 hours of treatment. The most potent compound demonstrated an IC50 value of 2.44 µM against LoVo cells .
Study 2: Mechanistic Insights
Another investigation focused on the molecular docking studies of thiadiazole derivatives revealed that they could potentially inhibit CDK9 kinase activity and interfere with STAT3 transcriptional activity. These interactions suggest a targeted approach to modulating key signaling pathways involved in cancer progression .
Q & A
Basic: What are the standard synthetic routes for preparing N-[5-[(3,4-dimethoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]furan-2-carboxamide?
A common approach involves cyclization reactions using substituted hydrazinecarboxamides or thiosemicarbazides. For example, thiadiazole derivatives are synthesized via refluxing acetonitrile with reagents like iodine and triethylamine to induce cyclization, followed by purification via recrystallization (e.g., DMF/water mixtures) . Another method employs POCl3 as a cyclizing agent under reflux conditions (90°C, 3 hours), with pH adjustment to precipitate the product . Key steps include NMR spectroscopy (¹H, ¹³C) and thin-layer chromatography (TLC) for structural confirmation and purity checks .
Advanced: How can solvent polarity and reaction time be optimized to improve the yield of thiadiazole-carboxamide derivatives?
Solvent selection critically impacts reaction kinetics and product stability. Polar aprotic solvents like DMF enhance cyclization efficiency by stabilizing intermediates, whereas acetonitrile may favor faster initial reactions but lower yields due to side-product formation . Systematic optimization involves:
- Design of Experiments (DoE): Varying solvent polarity (e.g., DMF vs. acetonitrile) and reflux duration (1–5 hours).
- Monitoring: Real-time TLC or HPLC to track intermediate conversion.
- Post-reaction adjustments: pH-controlled precipitation (e.g., ammonia to pH 8–9) to isolate pure products .
Basic: Which spectroscopic and crystallographic techniques validate the structural integrity of this compound?
- ¹H/¹³C NMR: Assigns proton and carbon environments, confirming substituent positions (e.g., furan vs. thiadiazole ring connectivity) .
- Single-crystal X-ray diffraction: Resolves bond lengths and angles, critical for distinguishing tautomeric forms or regioisomers. For example, C–S bond lengths in thiadiazole rings typically range from 1.71–1.74 Å, consistent with aromatic delocalization .
- Melting point analysis: Verifies purity, with deviations >2°C indicating impurities .
Advanced: How do pH and substituent electronic effects influence the antimicrobial activity of thiadiazole-carboxamides?
Antimicrobial assays (e.g., MIC determinations) reveal pH-dependent activity due to protonation of the thiadiazole nitrogen or furan oxygen. For instance:
- Acidic conditions (pH 5): Enhance solubility and membrane penetration, increasing activity against Gram-negative bacteria .
- Electron-withdrawing groups (e.g., -CF₃): Boost activity by stabilizing the molecule’s interaction with bacterial enzymes .
Contradictions in literature data may arise from variations in assay pH, microbial strains, or substituent electronic profiles .
Advanced: What computational strategies aid in predicting the bioactivity and stability of this compound?
- Density Functional Theory (DFT): Calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity and antioxidant potential. For example, low HOMO-LUMO gaps (<4 eV) correlate with radical scavenging activity .
- Molecular docking: Models interactions with target proteins (e.g., bacterial dihydrofolate reductase) to prioritize derivatives for synthesis.
- ADMET prediction: Assesses pharmacokinetic properties (e.g., CYP450 metabolism) to exclude toxicophores early in drug development .
Basic: What are the recommended protocols for assessing in vitro cytotoxicity of this compound?
- Cell lines: Use human cancer (e.g., HepG2, MCF-7) and non-cancerous (e.g., HEK293) cells for selectivity evaluation.
- Assay conditions:
- MTT assay: Incubate cells with 0.1–100 µM compound for 48–72 hours.
- Controls: Include doxorubicin (positive control) and DMSO (vehicle control).
- Data normalization: Express viability as % relative to untreated cells .
Advanced: How can structural analogs (e.g., 3,4,5-trimethoxybenzamide derivatives) guide SAR studies?
- Substituent variation: Replace the 3,4-dimethoxyphenyl group with electron-deficient (e.g., nitro) or bulky groups (e.g., tert-butyl) to probe steric and electronic effects on target binding .
- Bioisosteric replacement: Substitute the furan ring with thiophene or pyrrole to enhance metabolic stability .
- Activity cliffs: Identify abrupt changes in potency (e.g., 10-fold differences) using cluster analysis of IC₅₀ values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
